![molecular formula C16H17N3O2 B4699585 N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide](/img/structure/B4699585.png)
N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide
Overview
Description
N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide, also known as AEAH, is a hydrazide derivative that has gained attention in recent years due to its potential applications in scientific research. AEAH is a small molecule that can interact with biological systems in a specific manner, making it a promising tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide is not fully understood, but it is believed to interact with various biological molecules through hydrogen bonding and van der Waals interactions. N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide has been shown to bind to metal ions, which may contribute to its biological activity.
Biochemical and physiological effects:
AEA has been shown to have various biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and metal ion complexation. N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide has also been shown to interact with proteins, which may have implications for drug discovery and development.
Advantages and Limitations for Lab Experiments
N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide has several advantages for use in lab experiments, including its small size, ease of synthesis, and potential for fluorescent labeling. However, N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide, including its use as a fluorescent probe for metal ion detection, its potential as an anti-cancer agent, and its use as a ligand for metal ion complexation. Additionally, further studies are needed to fully understand the mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide and its potential applications in drug discovery and development.
Scientific Research Applications
N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide has been used in various scientific studies, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a tool for studying the interaction between proteins and small molecules. N'-[1-(3-aminophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide has also been used as a ligand for metal ion complexation, which has potential applications in catalysis and drug delivery.
properties
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-hydroxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(13-3-2-4-14(17)10-13)18-19-16(21)9-12-5-7-15(20)8-6-12/h2-8,10,20H,9,17H2,1H3,(H,19,21)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLBMQGGOQVFH-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)O)/C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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